molecular formula C9H12ClN3 B1592034 1-(2-Chloropyridin-4-yl)piperazine CAS No. 854159-45-8

1-(2-Chloropyridin-4-yl)piperazine

Cat. No.: B1592034
CAS No.: 854159-45-8
M. Wt: 197.66 g/mol
InChI Key: CVBPSGWUINXSQC-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)piperazine is an organic compound with the molecular formula C9H12ClN3 and a molecular weight of 197.67 g/mol It is a derivative of piperazine, a heterocyclic amine, and contains a chloropyridine moiety

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-yl)piperazine typically involves the reaction of 2-chloropyridine with piperazine. One common method is the nucleophilic substitution reaction where 2-chloropyridine is reacted with piperazine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Chloropyridin-4-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-(2-Chloropyridin-4-yl)piperazine can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBPSGWUINXSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611870
Record name 1-(2-Chloropyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854159-45-8
Record name 1-(2-Chloropyridin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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